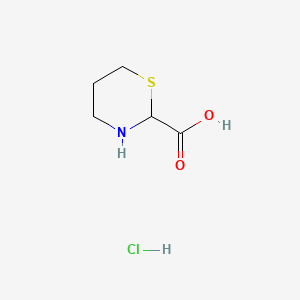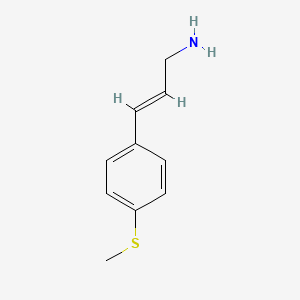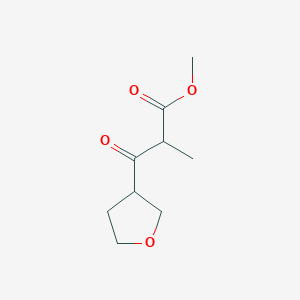
Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless liquid with a molecular weight of 186.21 g/mol . This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas and flavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Applications De Recherche Scientifique
Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the tetrahydrofuran ring, which can stabilize certain reaction intermediates and facilitate specific chemical transformations .
Comparaison Avec Des Composés Similaires
Methyl 3,3,3-trifluoro-2-oxopropanoate: This compound has a similar ester functional group but differs in the presence of trifluoromethyl and oxo groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another ester with a different ring structure, used in various chemical applications.
Uniqueness: Methyl 2-methyl-3-oxo-3-(tetrahydrofuran-3-yl)propanoate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This ring structure can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
methyl 2-methyl-3-oxo-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-6(9(11)12-2)8(10)7-3-4-13-5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ANLYMVADVGPNRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CCOC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
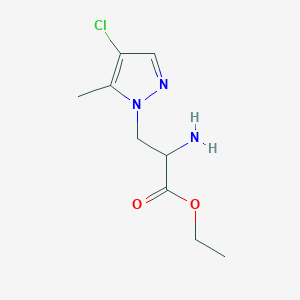
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
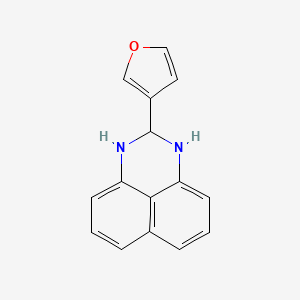


![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)

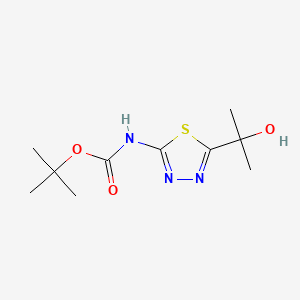
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
